molecular formula C12H12BrN3O2 B11814731 Isopropyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate

Isopropyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate

Cat. No.: B11814731
M. Wt: 310.15 g/mol
InChI Key: LLZUCBXWOCSNAL-UHFFFAOYSA-N
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Description

Isopropyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate typically involves the bromination of a benzoate derivative followed by the introduction of the triazole moiety. One common method involves the reaction of 2-bromo-5-nitrobenzoic acid with isopropyl alcohol in the presence of a dehydrating agent to form the ester. The nitro group is then reduced to an amine, which is subsequently cyclized with hydrazine to form the triazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazole derivatives, while coupling reactions can produce complex biaryl or heteroaryl compounds .

Scientific Research Applications

Chemistry

In chemistry, Isopropyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology and Medicine

In biology and medicine, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound is being investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of Isopropyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, or receptors, altering their activity. This binding can inhibit enzyme function or modulate receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C12H12BrN3O2

Molecular Weight

310.15 g/mol

IUPAC Name

propan-2-yl 2-bromo-5-(1,2,4-triazol-4-yl)benzoate

InChI

InChI=1S/C12H12BrN3O2/c1-8(2)18-12(17)10-5-9(3-4-11(10)13)16-6-14-15-7-16/h3-8H,1-2H3

InChI Key

LLZUCBXWOCSNAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)N2C=NN=C2)Br

Origin of Product

United States

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